Zinc 5-nitroisophthalate
Description
Significance within Coordination Polymers and Metal-Organic Frameworks
The scientific importance of Zinc 5-nitroisophthalate lies in its role as a versatile linker in the construction of coordination polymers and MOFs. The 5-nitroisophthalate ligand possesses two carboxylate groups and a nitro substituent, which allow for various coordination modes with metal centers. The carboxylate groups can bridge multiple zinc(II) centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or complex three-dimensional (3D) networks. acs.orgrsc.org The angular geometry of the ligand, with a 120° bend between the carboxylate groups, often promotes the formation of interpenetrated MOF structures.
The presence of the nitro group (-NO2) on the isophthalate (B1238265) backbone is crucial. It enhances the functional properties of the resulting frameworks, influencing their reactivity and potential applications. These structural features are fundamental to the development of materials with tailored properties for specific uses in catalysis, gas storage, and sensing. acs.org For instance, the porous nature of MOFs constructed from this compound allows them to act as molecular sieves, which is beneficial for gas storage and separation applications.
Furthermore, this compound is utilized in the synthesis of mixed-metal and mixed-ligand systems. By incorporating other metal ions like cadmium(II) or auxiliary organic ligands, researchers can fine-tune the resulting structures and their properties. rsc.orgacs.org This strategic approach has led to the creation of frameworks with enhanced thermal stability, specific luminescent properties, and novel topologies. rsc.org
Historical Context and Evolution of Academic Inquiry
Academic interest in this compound and its derivatives has evolved from foundational synthesis and characterization to the exploration of complex, functional materials. Early studies focused on the fundamental synthesis, typically through hydrothermal reactions, and the basic structural analysis of the resulting coordination compounds. rsc.org
Over time, research has shifted towards a more nuanced understanding of how to control the dimensionality and topology of the frameworks. A significant development was the use of auxiliary ligands to direct the synthesis, allowing for the construction of diverse architectures ranging from 1D chains to intricate 3D frameworks from the same primary building blocks. rsc.org A 2012 study, for example, demonstrated how different aminopyridine auxiliary ligands could direct the formation of cadmium(II) and zinc(II) complexes with 5-nitroisophthalate into distinct 1D, 2D, and 3D structures. rsc.org
More recent academic inquiry has delved into the specific functional properties of these materials. Investigations into the luminescent, magnetic, and electrical properties have become more prominent. acs.org Research published in 2021, for instance, explored the charge transportation in 2D MOFs based on Zinc(II) and Cadmium(II) with 5-nitroisophthalate, highlighting their potential as semiconducting materials with Schottky diode characteristics. acs.org This progression reflects a broader trend in materials science towards designing and creating "smart" materials with specific, predictable functionalities.
Current Research Landscape and Emerging Trends
The current research landscape for this compound is characterized by a focus on creating multifunctional materials for advanced applications. A major trend is the development of luminescent MOFs for sensing applications. researchgate.netencyclopedia.pub These materials can detect the presence of specific ions, anions, and small organic molecules through changes in their fluorescence, a property often referred to as "turn-off" luminescent sensing. encyclopedia.pub For example, zinc-based coordination polymers have been shown to be effective in detecting Fe³⁺ ions and certain anions like MnO₄⁻ and Cr₂O₇²⁻. encyclopedia.pub A forthcoming study in April 2025 details a new Zn(II) coordination polymer based on 5-nitroisophthalate for the photoluminescent sensing of ATP. researchgate.net
Another significant area of research is heterogeneous catalysis. The structural diversity of coordination polymers derived from 5-nitroisophthalate, particularly those with accessible metal sites, makes them effective catalysts. acs.org A 2022 study reported on a series of coordination polymers, including a zinc-based one, that showed efficient catalytic activity for CO2 cycloaddition reactions. acs.org Flexible MOFs using this linker are also being explored for selective CO2 adsorption. acs.org
Emerging trends include the fabrication of electronic and optoelectronic devices. researchgate.net The semiconducting nature of some this compound-based MOFs is being investigated for applications in devices like Schottky barrier diodes. acs.orgresearchgate.net Furthermore, the development of mixed-metal MOFs continues to be a frontier, with studies showing that combining zinc with other metals like manganese can lead to superior adsorption behaviors compared to the pure zinc frameworks. These research directions underscore the ongoing effort to harness the unique properties of this compound for the creation of next-generation materials.
Research Findings on this compound-Based Materials
Table 1: Structural Characteristics of Selected this compound Coordination Polymers. This table summarizes the structural features of various coordination polymers synthesized using this compound and different auxiliary ligands.
| Compound Name/Identifier | Metal Ion(s) | Auxiliary Ligand | Dimensionality | Key Structural Feature | Reference |
| [Zn₂(NIPH)₂(μ₃-OH)(H₂O)·(2-Hapy)] | Zn(II) | 2-aminopyridine | 2D Anionic Framework | Consists of [Zn₄O₁₆] tetranuclear building blocks. | rsc.org |
| [Zn₅(NIPH)₄(μ₃-OH)₂(μ₂-OH)(H₂O)·(3-Hapy)] | Zn(II) | 3-aminopyridine | 3D Anionic Framework | Constructed by both [Zn₄O₁₆] and [Zn₆O₂₂] building blocks. | rsc.org |
| [Zn₅(NIPH)₄(μ₃-OH)₂(μ₂-OH)(H₂O)·(4-Hapy)·(H₂O)] | Zn(II) | 4-aminopyridine | 3D Anionic Framework | Constructed by both [Zn₄O₁₆] and [Zn₆O₂₂] building blocks. | rsc.org |
| {[Zn(5-NIP)₂(INH)₂]·(DMF)(H₂O)₂}n | Zn(II) | Isonicotinic hydrazide (INH) | 2D MOF | Exhibits dia-topology with a 4-c uninodal net. | acs.org |
| SSICG-4 | Zn(II) | 3-amino-1,2,4-triazole (ATRZ) | 2D Layered Compound | Exhibits a 3,3-net (fes) topology. | acs.org |
Table 2: Investigated Applications and Properties of this compound Frameworks. This table outlines the functional properties and potential applications of materials derived from this compound as reported in recent research.
| Property/Application | System Studied | Key Finding | Reference |
| Luminescent Sensing | Zn-CPs with various co-ligands | Multi-functional fluorescence response towards Fe³⁺, MnO₄⁻, and Cr₂O₇²⁻. | encyclopedia.pub |
| Luminescent Sensing | New Zn(II) coordination polymer | Potential for photoluminescent sensing of ATP. | researchgate.net |
| Heterogeneous Catalysis | SSICG-4: [Zn₂(ATRZ)₂(NIPA)] | Structurally diverse coordination polymers show potential for heterogeneous catalysis. | acs.org |
| Gas Adsorption | Flexible Zn-MOF | Exhibits selective CO₂ adsorption. | acs.org |
| Electrical Conductivity | {[Zn(5-NIP)₂(INH)₂]·(DMF)(H₂O)₂}n | The MOF exhibits significant electrical conductivity and has a Schottky diode nature. | acs.org |
| Ion-Exchange | Anionic frameworks with protonated aminopyridine | The protonated ligands in the channels act as charge-balancing agents. | rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;5-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6.Zn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVOQPCCHVJZTR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3NO6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209386 | |
| Record name | Zinc 5-nitroisophthalate | |
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Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Heucotech MSDS] | |
| Record name | Zinc 5-nitroisophthalate | |
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CAS No. |
60580-61-2 | |
| Record name | Zinc 5-nitroisophthalate | |
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| Record name | Zinc 5-nitroisophthalate | |
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| Record name | Zinc 5-nitroisophthalate | |
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Synthetic Methodologies and Crystallization Engineering of Zinc 5 Nitroisophthalate Architectures
Hydrothermal Synthesis Approaches for Zinc 5-Nitroisophthalate Compounds
Hydrothermal synthesis is a prevalent method for producing this compound compounds. researchgate.net This technique involves the reaction of a zinc salt and 5-nitroisophthalic acid in a sealed vessel under elevated temperature and pressure. It is a versatile method that allows for the crystallization of products that are not readily obtainable under ambient conditions. researchgate.net The use of hydrothermal conditions is often necessary when the ligands, such as 5-nitroisophthalic acid, are not fully soluble under ordinary conditions. researchgate.net
Optimization of Reaction Parameters: Temperature, Solvent Systems, and Reactant Ratios
The final structure and properties of this compound compounds are highly dependent on the reaction parameters.
Temperature: The reaction temperature is a critical factor in the hydrothermal synthesis of these compounds. For instance, specific syntheses may require heating at 120°C for 72 hours or 170°C for 24–48 hours to achieve the desired crystalline product. dergipark.org.tr The temperature can influence the reaction kinetics and the thermodynamic stability of the resulting phases.
Solvent Systems: The choice of solvent is crucial and can dictate the resulting coordination polymer's structure. acs.org Water is a common solvent in hydrothermal synthesis. dergipark.org.tr However, other solvents and solvent mixtures are also employed. For example, the use of different solvents can lead to the formation of pseudo-polymorphic supramolecular isomers. acs.org The solubility of the reactants and the coordination preferences of the metal ion can be altered by the solvent system, thereby influencing the final architecture. europa.eu
Reactant Ratios: The molar ratio of the reactants, including the zinc salt, 5-nitroisophthalate, and any auxiliary ligands, is a key parameter in determining the final product. researchgate.netmdpi.com Varying the reactant ratios can lead to the formation of different coordination polymers with distinct structures and dimensionalities. acs.org For example, the ratio of metal ions to organic building blocks has been found to be critical for the selective formation of a 2D metal-organic framework (MOF) over a 3D MOF. researchgate.net
Table 1: Examples of Hydrothermal Synthesis Parameters for this compound Compounds
| Compound/Complex | Reactants | Temperature (°C) | Duration (h) | Solvent |
|---|---|---|---|---|
| This compound | Zinc nitrate (B79036), 5-nitroisophthalic acid | 170 | 24-48 | Not specified |
| {[Zn(na)₂(µ-pbix)]∙H₂O}n | Zinc(II) acetate, Nicotinic acid, 1,4-bis(imidazol-1-ylmethyl)benzene (pbix) | 120 | 72 | Water |
| [Zn₂(NIPH)₂(μ₃-OH)(H₂O)·(2-Hapy)] | Zn(II) salt, 5-nitroisophthalic acid, 2-aminopyridine | Not specified | Not specified | Not specified |
| [Zn₅(NIPH)₄(μ₃-OH)₂(μ₂-OH)(H₂O)·(3-Hapy)] | Zn(II) salt, 5-nitroisophthalic acid, 3-aminopyridine | Not specified | Not specified | Not specified |
| [Zn₅(NIPH)₄(μ₃-OH)₂(μ₂-OH)(H₂O)·(4-Hapy)·(H₂O)] | Zn(II) salt, 5-nitroisophthalic acid, 4-aminopyridine | Not specified | Not specified | Not specified |
This table is for illustrative purposes and specific reaction conditions can vary.
Influence of Auxiliary Ligands on Structural Directionality
The structure and flexibility of the N-donor ancillary ligands have a great influence on the structure of the resulting complexes. acs.org For example, the use of different aminopyridine (apy) auxiliary ligands in the synthesis of zinc(II) complexes with 5-nitroisophthalate resulted in frameworks with varying dimensionalities, from 2D to 3D anionic frameworks. rsc.org In some cases, the auxiliary ligands participate directly in constructing the framework, while in others, they are protonated and reside in the channels as charge-balancing agents. rsc.org
Examples of auxiliary ligands that have been used in conjunction with zinc and 5-nitroisophthalate include:
1,2-bis(imidazole-1-ylmethyl)benzene (1,2-bix)
Aminopyridines (2-apy, 3-apy, 4-apy) rsc.org
3-amino-1,2,4-triazole (ATRZ) acs.org
1,2-bis(4-pyridyl)ethane (B167288) (bpe) osti.gov
2,5-di-4-pyridinylphenol researchgate.net
The choice of the auxiliary ligand can lead to diverse topologies, such as 1D chains, 2D layers, and complex 3D networks. rsc.orgacs.org
Continuous Synthesis Methodologies for Scalability in this compound Production
For industrial-scale production, continuous synthesis methods offer significant advantages over batch processes, including improved safety and efficiency. A continuous synthesis method for 5-nitroisophthalic acid, a precursor to this compound, has been developed. google.com This process involves the preheating of an isophthalic acid feed liquid and a nitration reagent, followed by a nitration reaction and quenching in a continuous reactor. google.com The total reaction time is significantly shortened to 20 minutes or less. google.com This method allows for the uninterrupted addition of raw materials and continuous collection of the product. google.comlookchem.com Such continuous flow technologies could potentially be adapted for the scalable production of this compound itself, although specific research on this application is less documented.
Control over Crystallinity and Morphology of this compound Assemblies
Controlling the crystallinity and morphology of this compound assemblies is crucial for tailoring their properties for specific applications. The synthesis conditions, including the choice of ligands and reaction parameters, directly impact these characteristics.
For instance, the use of mixed-ligand strategies can lead to the formation of coordination polymers with diverse structures, ranging from one-dimensional chains to two-dimensional layered compounds. acs.org The specific combination of 5-nitroisophthalate with other ligands like 3,5-di(pyridine-4-yl)-4H-1,2,4-triazol-4-amine (4-ABPT) or 3-amino-1,2,4-triazole (ATRZ) results in different network topologies. acs.org Furthermore, the presence of replaceable coordinated water molecules can provide active metal sites, influencing the material's catalytic activity. acs.org
Precursor Selection and Its Impact on Resulting this compound Coordination Architectures
The choice of precursors, both the zinc source and the form of the 5-nitroisophthalate ligand, has a significant impact on the final coordination architecture.
Typically, this compound is synthesized from a zinc salt, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), and 5-nitroisophthalic acid (H₂nip). However, using the salt of the ligand, such as sodium 5-nitroisophthalate, can also be employed. In mixed-metal systems involving zinc, the selection of the ligand precursor (acid vs. salt) can dictate the phase homogeneity of the resulting material.
The nature of the zinc precursor can also influence the final product. While zinc nitrate is commonly used, other zinc salts could potentially lead to different structural outcomes due to the varying coordinating ability of the counter-anions. The reaction of zinc carboxylates with auxiliary ligands can result in either mononuclear or dinuclear complexes depending on the specific carboxylate and ligand used. acs.org This highlights the subtle interplay between the metal precursor and other components in the reaction mixture in determining the final structure.
Structural Elucidation and Topological Analysis of Zinc 5 Nitroisophthalate Coordination Networks
Single-Crystal X-ray Diffraction Analysis of Zinc 5-Nitroisophthalate
The dimensionality of coordination polymers based on zinc and 5-nitroisophthalate (nip) is highly variable, often tuned by the choice of metal ion and the presence of ancillary N-donor ligands. rsc.orgresearchgate.net These structures can range from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. encyclopedia.pubmdpi.com
One-Dimensional (1D) Polymers: In some instances, this compound forms 1D chains. For example, the complex [Zn(5-nipa)(L22)(H2O)]n, where L22 is 1,2-(2-pyridyl)-1,2,4-triazole, exhibits a 1D chain structure. researchgate.net Similarly, the use of aminopyridine auxiliary ligands can result in 1D double-stranded loop-like chains. rsc.org Another mixed-ligand copper compound, which shares structural investigation strategies, also resulted in a one-dimensional structure. acs.org
Two-Dimensional (2D) Polymers: The linkage of 1D chains or the direct assembly of zinc ions and 5-nitroisophthalate ligands can lead to the formation of 2D layered networks. researchgate.net A zinc complex incorporating isonicotinic hydrazide (INH) alongside 5-nitroisophthalate, {[Zn(5-NIP)2(INH)2]·(DMF)(H2O)2}n, forms a 2D metal-organic framework (MOF). acs.org Another example, SSICG-4, with the formula [Zn2(ATRZ)2(NIPA)] (where ATRZ is 3-amino-1,2,4-triazole), also presents a 2D layered structure. acs.org The use of different N-donor ligands can produce various 2D networks, including those with undulated (4,4) single-grid topologies. rsc.org
Three-Dimensional (3D) Polymers: The connection of 2D layers or the self-assembly of molecular building blocks can extend the structure into all three dimensions, creating 3D frameworks. doi.org The reaction of zinc salts with 5-nitroisophthalic acid in the presence of aminopyridine ligands has yielded 3D anionic frameworks constructed from tetranuclear and hexanuclear zinc building blocks. rsc.org The use of flexible ancillary ligands can also promote the formation of 3D architectures, sometimes through the pillaring of 2D networks. acs.org
Topological analysis simplifies complex coordination networks into underlying nets described by Schläfli symbols, providing a powerful method for classifying and comparing their architectures. Several distinct topologies have been identified in this compound systems.
dia (diamondoid): This topology is common in coordination polymers. A this compound complex, {[Zn(5-NIP)2(INH)2]·(DMF)(H2O)2}n, exhibits a dia topology with a 4-connected uninodal net. acs.org Another study reported a five-fold interpenetrated diamondoid topology for a related zinc complex. rsc.org
sql (square lattice): The sql or 4,4-net topology is frequently observed in 2D coordination polymers. A cadmium-based 2D MOF with 5-nitroisophthalate and isonicotinic hydrazide displays sql topology. acs.org Other zinc-based MOFs with different ligands also show the sql network, demonstrating its prevalence. mdpi.com A nickel-containing 5-nitroisophthalate compound, SSICG-3, possesses a 4,4-net topology. acs.org
fes (FeS): While not explicitly detailed for a pure this compound complex in the provided sources, the fes topology is a known network type in coordination chemistry.
tfz-d: This (3,8)-connected topology has been identified in a zinc coordination polymer, [Zn4(COO)4], which utilizes a different carboxylate but demonstrates the complex networks zinc can form. researchgate.net
The following table summarizes the structural and topological features of selected coordination polymers involving zinc and 5-nitroisophthalate or related systems.
| Compound Formula | Dimensionality | Network Topology | Interpenetration/Catenation |
| [Zn(5-nipa)(L22)(H2O)]n researchgate.net | 1D | Chain | Not applicable |
| {[Zn(5-NIP)2(INH)2]·(DMF)(H2O)2}n acs.org | 2D | dia | Not specified |
| [Zn2(ATRZ)2(NIPA)] (SSICG-4) acs.org | 2D | Not specified | Not specified |
| [Zn2(tBuip)2(bpmp)]n rsc.org | 3D | pcu (primitive cubic) | 2-fold interpenetrated |
| {[Zn5(NO2ip)6(Hbpmp)2(bpmp)]·2H2O}n rsc.org | 3D | (4⁵6)₂(4¹⁴6¹⁴) | 2-fold interpenetrated |
| {[Zn(NO2ip)(Hbpmp)][ZnCl(H2O)(NO2ip)]}n rsc.org | 2D | (4,4) grid | 2-fold interpenetrated |
| [Zn(OHip)(bpmp)]·H2O}n rsc.org | 3D | dia (diamondoid) | 5-fold interpenetrated |
Interpenetration, where two or more independent frameworks grow through one another, and self-catenation are common phenomena in metal-organic frameworks, particularly those with large pores. rsc.orgscribd.com These features arise as the system attempts to maximize packing efficiency and stabilize the structure through van der Waals interactions.
In this compound systems, interpenetration is frequently observed, especially when long auxiliary ligands are used, which create large voids conducive to catenation. rsc.org For example, a zinc complex with 5-nitroisophthalate and bis(4-pyridylmethyl)piperazine (bpmp) forms a doubly interpenetrated 3D lattice. rsc.org Another compound from the same study, {[Zn(NO2ip)(Hbpmp)][ZnCl(H2O)(NO2ip)]}n, features two-fold interpenetrated cationic (4,4) grids. rsc.org The degree of interpenetration can be significant, with some related zinc coordination polymers showing up to five-fold interpenetration of diamondoid frameworks. rsc.org The use of specific ligands can even prevent this phenomenon; for instance, incorporating a photolabile 2-nitrobenzyl ether group has been shown to prevent lattice interpenetration (catenation) in a cubic MOF derived from zinc(II). nih.gov
Characterization of Ligand Coordination Modes of 5-Nitroisophthalate in Zinc Complexes
The 5-nitroisophthalate dianion (nip²⁻) is a versatile ligand due to its two carboxylate groups, which can adopt various coordination modes to bridge metal centers. This versatility is key to the structural diversity observed in the resulting coordination polymers. SCXRD analysis is essential for unambiguously identifying these binding patterns.
Common coordination modes observed for the carboxylate groups of the 5-nitroisophthalate ligand in zinc complexes include:
Monodentate: A carboxylate group binds to a single zinc ion through one of its oxygen atoms. This mode is seen in the 1D chain complex [Zn(5-nipa)(L22)(H2O)]n. researchgate.net
Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same zinc ion, forming a chelate ring. This mode has been observed in related cadmium complexes with the 5-nitroisophthalate ligand. researchgate.net
Bridging: The carboxylate group links two or more zinc centers, which is fundamental to the formation of extended 1D, 2D, or 3D networks. The angular geometry of the 5-nitroisophthalate ligand, with a ~120° angle between the carboxylate groups, often promotes the formation of interpenetrated frameworks.
The specific coordination behavior is influenced by factors such as the solvent system, temperature, pH, and the nature of any auxiliary ligands present during synthesis. rsc.orgresearchgate.net
| Coordination Mode | Description | Example Complex System |
| Monodentate | One carboxylate oxygen binds to one Zn(II) center. researchgate.net | [Zn(5-nipa)(L22)(H2O)]n researchgate.net |
| Bidentate Chelating | Both carboxylate oxygens bind to the same Zn(II) center. researchgate.net | Observed in related Cd(II) complexes. researchgate.net |
| Bridging | Carboxylate group links multiple Zn(II) centers to form extended networks. | Common in 2D and 3D this compound MOFs. rsc.org |
Powder X-ray Diffraction for Phase Purity and Bulk Structure Confirmation of this compound Materials
While single-crystal X-ray diffraction provides the detailed structure of an individual crystal, powder X-ray diffraction (PXRD) is a crucial complementary technique used to analyze the bulk material. tcd.ieacs.org PXRD is employed to confirm that the structure determined from a single crystal is representative of the entire synthesized batch, thereby establishing the phase purity of the material. researchgate.netnih.gov
The experimental PXRD pattern of a synthesized this compound powder is compared with a pattern simulated from the SCXRD data. A good match between the peak positions and relative intensities of the experimental and simulated patterns confirms the purity of the bulk sample and that no other crystalline phases are present. researchgate.netresearchgate.net This validation is a standard and necessary step in the characterization of new crystalline coordination polymers. rsc.orgacs.org
Coordination Chemistry Principles in Zinc 5 Nitroisophthalate Systems
Zinc(II) Coordination Environment and Geometries
The Zinc(II) cation, with its filled d-shell ([Ar] 3d¹⁰), does not have ligand field stabilization energy, which allows it to adopt various coordination numbers and geometries with minimal energy differences between them. encyclopedia.pubnih.govwikipedia.org This flexibility is a hallmark of zinc coordination chemistry. encyclopedia.pubnih.gov The most common coordination numbers for Zn(II) are four, five, and six, leading to tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral geometries. wikipedia.orgresearchgate.net
In zinc-containing proteins, tetrahedral coordination is predominant in structural sites, while catalytic sites show a higher prevalence of five- and six-coordinate geometries, suggesting that the coordination geometry can be tuned for specific functions. nih.gov In synthetically prepared coordination polymers like those involving 5-nitroisophthalate, the final geometry is a result of a complex interplay between the electronic nature of the ligands, steric constraints, and the reaction conditions.
Distorted tetrahedral geometry is frequently observed in Zinc 5-nitroisophthalate systems. rsc.orgrsc.orgdoi.org For instance, in the complex {[Zn(NO₂ip)(Hbpmp)][ZnCl(H₂O)(NO₂ip)]}n, the zinc atoms exhibit distorted tetrahedral geometries. rsc.orgrsc.org The deviation from ideal tetrahedral angles is common in such complex structures due to the bridging nature of the ligands and the presence of other coordinating species. nih.govrsc.org In other frameworks, zinc centers can be linked to form polynuclear secondary building units (SBUs), such as the tetranuclear [Zn₄O₁₆] and hexanuclear [Zn₆O₂₂] blocks found in some 5-nitroisophthalate complexes, which then assemble into larger two- or three-dimensional networks. rsc.org
wikipedia.orgrsc.orgdoi.org| Coordination Number | Geometry | Prevalence & Notes | Reference |
|---|---|---|---|
| 4 | Tetrahedral | Most common geometry for Zn(II). Often distorted in complex polymer frameworks. | |
| 5 | Trigonal Bipyramidal / Square Pyramidal | Less common than tetrahedral but significant, especially in catalytic sites and with specific ligands. |
The Role of the Nitro Functional Group in Coordination and Reactivity within this compound
Furthermore, the nitro group introduces steric bulk, which can affect the packing of ligands around the zinc center and influence the porosity of the resulting metal-organic framework (MOF). Studies comparing 5-nitroisophthalate with non-substituted isophthalate (B1238265) have shown that the presence of the nitro group can lead to different structural outcomes and, in some cases, reduced surface areas due to its bulkiness. The nitro group can also participate in further chemical reactions, such as reduction to an amino group, which allows for post-synthetic modification of the framework. The presence of the nitro group is also a key factor in tuning the luminescent properties of the resulting coordination polymers. encyclopedia.pub
Ligand Exchange Dynamics and Coordination Flexibility in this compound Frameworks
The flexible coordination sphere of the Zn(II) ion is a key factor enabling dynamic behavior in its coordination polymers. encyclopedia.pubnih.gov The low energetic barrier for switching between four-, five-, and six-coordinate states contributes to the structural flexibility and potential for ligand exchange in this compound frameworks. encyclopedia.pubnih.gov This dynamic nature allows the frameworks to respond to external stimuli, such as the introduction of guest molecules, which can lead to changes in coordination or even phase transitions. researchgate.net
This coordination flexibility is the basis for the development of stimuli-responsive materials where interactions between the framework and guest molecules can be switched on or off. encyclopedia.pubnih.gov The ease of coordination–decoordination equilibria allows the framework to adapt its structure, which can be harnessed for applications in sensing and separation. encyclopedia.pub The ability of the framework to undergo structural rearrangements in response to environmental changes highlights the dynamic character of the coordination bonds within these systems. encyclopedia.pub
Supramolecular Interactions within this compound Architectures (e.g., Hydrogen Bonding, π-π Stacking)
Beyond the primary coordination bonds between zinc and the 5-nitroisophthalate ligand, non-covalent supramolecular interactions play a critical role in defining the final three-dimensional architecture. nih.govresearchgate.net These interactions, including hydrogen bonds and π-π stacking, act as "supramolecular glue," directing the assembly of individual coordination chains or layers into complex 3D structures. researchgate.netacs.org
π-π Stacking: The aromatic rings of the 5-nitroisophthalate ligands are prone to π-π stacking interactions. These interactions are crucial for stabilizing layered structures, where layers of coordination polymers are held together by these weak forces. researchgate.netfigshare.comacs.org In some cases, two-dimensional layers are stabilized and organized into a three-dimensional network through these stacking interactions. figshare.comacs.org The strength and geometry of π-π stacking can be tuned, influencing the electronic and optical properties of the material. rsc.orgrsc.org The combination of hydrogen bonding and π-π interactions often leads to the formation of intricate and robust supramolecular frameworks. researchgate.netdoi.org
researchgate.netacs.orgresearchgate.net| Interaction Type | Description | Structural Role | Reference |
|---|---|---|---|
| Hydrogen Bonding | Involves H-bond donors (e.g., coordinated H₂O, N-H groups) and acceptors (e.g., carboxylate/nitro oxygens). | Links 1D chains into 2D sheets or 2D sheets into 3D networks. | |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings of the isophthalate ligands. | Stabilizes layered structures and directs the assembly of 3D supramolecular frameworks. |
Advanced Spectroscopic and Analytical Characterization of Zinc 5 Nitroisophthalate Materials
Fourier-Transform Infrared (FT-IR) Spectroscopy for Coordination Mode Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for elucidating the coordination modes of the 5-nitroisophthalate ligand with the zinc(II) center. The vibrational frequencies of the carboxylate groups are particularly sensitive to their coordination environment. The separation (Δ) between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate groups provides valuable information about the binding mode.
In zinc(II) carboxylate complexes, different coordination modes such as chelating, bridging (syn-syn, syn-anti, monatomic), ionic, and monodentate can be distinguished based on the magnitude of this separation. For instance, in a zinc nitrate (B79036) complex with benzamide (B126), the coordination of the benzamide molecule through the oxygen atom of the carbonyl group was confirmed by a decrease in the C=O stretching frequency from 1659 cm⁻¹ to 1643 cm⁻¹ and an increase in the C-N stretching frequency from 1450 cm⁻¹ to 1486 cm⁻¹ scientists.uz.
The FT-IR spectrum of zinc 5-nitroisophthalate would be characterized by the stretching vibrations of the carboxylate groups and the nitro group. Analysis of the shifts in these bands upon coordination to the zinc ion allows for the determination of the specific binding interactions within the coordination polymer.
Photoluminescence and Fluorescence Spectroscopy of this compound Coordination Polymers
Coordination polymers of this compound often exhibit interesting photoluminescent properties, making them candidates for applications in sensing and optoelectronics.
Investigation of Luminescent Properties and Underlying Mechanisms (e.g., Ligand-to-Metal Charge Transfer)
The luminescence of this compound coordination polymers typically originates from the organic ligand, as the Zn(II) ion with its d¹⁰ electronic configuration is difficult to oxidize or reduce. The emission spectra are often attributed to π→n or π→π transitions within the 5-nitroisophthalate ligand.
Analysis of Fluorescence Quenching Phenomena for Sensing Applications
The fluorescence of this compound coordination polymers can be quenched by the presence of certain analytes, a phenomenon that can be exploited for chemical sensing applications. Nitroaromatic compounds, for example, are known to quench the fluorescence of zinc complexes through mechanisms that can include both static and dynamic pathways.
The quenching efficiency is often dependent on the interaction between the fluorophore (the this compound polymer) and the quencher. This interaction can involve electron transfer, energy transfer, or the formation of a non-fluorescent ground-state complex. For instance, the fluorescence of certain zinc-based coordination polymers has been effectively quenched by nitroaromatic compounds, suggesting their potential as sensors for these species. The quenching mechanism can be a combination of electron and energy transfer processes, as well as electrostatic interactions between the coordination polymer and the nitroaromatic analyte rsc.org.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the first few nanometers of a material's surface. In the context of this compound, XPS can be used to:
Confirm the presence of zinc, carbon, oxygen, and nitrogen in the expected stoichiometric ratios.
Determine the oxidation state of zinc , which is expected to be +2. The binding energies of the Zn 2p peaks (Zn 2p₃/₂ and Zn 2p₁/₂) are characteristic of the Zn(II) state.
Probe the chemical environment of the carbon, oxygen, and nitrogen atoms . For example, the C 1s spectrum can be deconvoluted to identify carbons in different functional groups (e.g., C-C/C-H in the aromatic ring, C=O in the carboxylate, and C-N). Similarly, the O 1s spectrum can distinguish between oxygen in the carboxylate and nitro groups, and the N 1s spectrum provides information about the nitro group.
The modified Auger parameter (α′) for zinc can also be calculated from XPS data to provide a more definitive identification of the chemical state of zinc. For various zinc compounds like ZnO, Zn(OH)₂, and ZnCO₃, distinct α′ values have been reported, such as 2010.2 eV for ZnO and 2009.3 eV for Zn(OH)₂ doaj.org.
Thermogravimetric Analysis (TGA) for Framework Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For this compound coordination polymers, TGA is crucial for assessing the thermal stability of the framework.
A typical TGA curve for a hydrated this compound complex would show an initial weight loss corresponding to the removal of coordinated or guest water molecules. This is followed by a plateau where the anhydrous framework is stable. At higher temperatures, a significant weight loss occurs, indicating the decomposition of the organic ligand and the collapse of the coordination framework. The final residue is typically zinc oxide. The temperature at which decomposition begins is a key indicator of the thermal stability of the material. TGA is frequently employed to determine the operational temperature limits for materials in various applications nih.gov.
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. SEM analysis of this compound provides valuable information about:
Particle size and shape: It can reveal whether the material consists of crystalline blocks, rods, spheres, or other morphologies.
Surface texture: The presence of pores, cracks, or other surface features can be observed.
Homogeneity: SEM can assess the uniformity of the sample in terms of particle size and distribution.
Brunauer–Emmett–Teller (BET) Surface Area and Porosimetry Analysis
The porosity and surface area of this compound-based materials are critical parameters that influence their performance in applications such as catalysis and adsorption. The Brunauer–Emmett–Teller (BET) method, utilizing nitrogen (N₂) adsorption-desorption isotherms, is a standard technique to determine these properties.
Detailed analysis has been conducted on a porous coordination polymer (PCP) incorporating zinc and 5-nitroisophthalate, specifically [Zn(L)(nip)] (where L is a secondary organic linker and nip is 5-nitroisophthalate). This material is part of a series of five isostructural PCPs, allowing for a comparative study of the effect of different functional groups on the isophthalate (B1238265) ligand.
The N₂ adsorption-desorption isotherm for the activated sample of the this compound material was measured at 77 K. The resulting isotherm is characteristic of a microporous material, showing a steep uptake at low relative pressures (P/P₀). This type of isotherm, classified as Type I, is indicative of materials with a high affinity for the adsorbate gas and a narrow pore size distribution.
The analysis of the isotherm data provides key quantitative metrics regarding the material's porosity, which are summarized in the table below.
Table 1: Porosimetric Data for [Zn(L)(nip)] Porous Coordination Polymer
| Parameter | Value | Unit |
| BET Surface Area (SBET) | 458 | m²/g |
| Langmuir Surface Area (SLangmuir) | 652 | m²/g |
| Total Pore Volume | 0.23 | cm³/g |
The BET surface area, calculated from the linear part of the adsorption isotherm, provides a measure of the total surface area available for gas adsorption. The Langmuir surface area, often higher than the BET value for microporous materials, is another important descriptor of the material's surface. The total pore volume represents the entire volume of the pores within the material.
These findings demonstrate that coordination polymers based on this compound can be synthesized to exhibit significant microporosity and a considerable surface area. The presence of the nitro functional group on the isophthalate linker influences the resulting porous properties of the framework. The specific values obtained are crucial for understanding the material's capacity for guest molecule inclusion and its potential efficacy in surface-area-dependent applications.
Functional Applications of Zinc 5 Nitroisophthalate Based Materials
Heterogeneous Catalysis with Zinc 5-Nitroisophthalate Systems
This compound-based materials serve as effective heterogeneous catalysts for a range of organic reactions. Their catalytic activity is rooted in the coordinated zinc ions, which act as Lewis acid sites, and the potential for functional groups on the organic linker to act as basic sites. This bifunctional nature allows these materials to facilitate complex reaction mechanisms efficiently.
Zinc-based metal-organic frameworks have demonstrated notable catalytic performance in the conversion of carbon dioxide (CO2) into more valuable chemicals, such as cyclic carbonates, through cycloaddition reactions with epoxides. nih.gov This process is a key example of CO2 fixation. The reaction involves the activation of the epoxide ring by the Lewis acidic zinc centers within the framework. One notable study reported that a cationic zinc-organic framework could effectively catalyze the coupling of CO2 with propylene (B89431) oxide to form propylene carbonate, even at ambient temperature and atmospheric pressure. nih.gov The efficiency of these catalysts highlights their potential in green chemistry applications for CO2 utilization. The synergistic effect of multiple components in the catalyst, such as an ionic liquid and an organic base, can enhance the yield of the cyclic carbonate product. frontiersin.org
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, can be efficiently catalyzed by zinc-based frameworks. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. Zinc-organic frameworks with both Lewis acidic and basic sites are particularly effective for this transformation under solvent-free conditions. nih.gov The zinc(II) centers function as Lewis acids to activate the carbonyl group of the aldehyde, while basic sites, often nitrogen atoms within the organic linkers, activate the methylene compound. This bifunctional mechanism allows the reaction to proceed efficiently. Studies on other systems have shown that the reaction can be monitored in real-time using techniques like X-ray diffraction and Raman spectroscopy to follow the conversion of reactants to products. beilstein-journals.org
Zinc-based catalysts are instrumental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. jsynthchem.comnih.gov The preparation of polyfunctional heteroaryl zinc derivatives is a key step, which can be achieved through methods like the direct insertion of zinc dust into heteroaryl halides, a process facilitated by the presence of lithium chloride. nih.gov These zinc reagents are versatile intermediates that can undergo subsequent reactions, such as cross-coupling, acylation, and allylation, to produce highly functionalized heterocyclic products. nih.govbeilstein-journals.org The low toxicity and ready availability of zinc make it an attractive metal for these catalytic applications in organic synthesis. wiley-vch.de
The catalytic prowess of this compound-based materials is largely attributable to the presence of bifunctional active sites. A novel two-dimensional cationic framework, for instance, showcased both Lewis acidity and basicity. nih.gov The Lewis acidity is conferred by the coordinatively unsaturated, four-coordinated Zn(II) centers, which can accept electron pairs. nih.gov The Lewis basicity can originate from functionalities on the organic linker, such as amine groups or the nitro group in the case of 5-nitroisophthalate. nih.gov This dual functionality enables a synergistic mechanism where the Lewis acid site activates an electrophile (like a carbonyl group or an epoxide) while the Lewis basic site activates a nucleophile (like an active methylene compound or CO2). This cooperative action is crucial for the high efficiency observed in reactions like CO2 cycloaddition and Knoevenagel condensation. nih.gov
A significant advantage of using this compound-based materials as heterogeneous catalysts is their stability and recyclability. Because they are in a solid phase, these catalysts can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for the catalyst to be reused. Studies have shown that zinc-based MOF catalysts can be recovered and reused multiple times without a significant loss of catalytic activity. nih.govresearchgate.net For example, a bifunctional zinc-organic framework used for CO2 fixation and Knoevenagel condensation was shown to be easily recovered and reused without an obvious decrease in performance. nih.gov This robust recyclability is crucial for developing sustainable and cost-effective industrial chemical processes.
Gas Adsorption and Separation Using Porous this compound Frameworks
Porous frameworks constructed using this compound as a linker are promising materials for gas adsorption and separation. nih.govrsc.org Metal-organic frameworks (MOFs) are particularly well-suited for these applications due to their exceptionally high surface areas, adjustable pore sizes, and the ability to functionalize their internal surfaces. researchgate.netnist.gov
These zinc-based frameworks can be designed to have specific pore dimensions and surface chemistry, enabling them to selectively adsorb certain gas molecules over others. rsc.org The selection of the organic linker, such as 5-nitroisophthalate, is critical in determining the final structure and properties of the MOF. The nitro group can influence the framework's polarity and its interaction with different gas molecules.
Research on various zinc-based MOFs has demonstrated their effectiveness in separating important industrial gas mixtures. For instance, they have shown high selectivity for CO2 over other gases like methane (B114726) (CH4) and nitrogen (N2). This selective adsorption is crucial for applications such as carbon capture from flue gas and natural gas purification. Single-crystal X-ray diffraction studies have identified specific adsorption sites within the MOF structure, revealing that gas molecules can bind to both the zinc oxide units and the organic linkers. nih.gov The ability to tailor these frameworks at the molecular level makes them highly promising candidates for developing more efficient and environmentally friendly gas separation technologies. nih.govresearchgate.net
| Framework Type | Gases Separated | Key Findings | Citation |
|---|---|---|---|
| Microporous MOFs | Hexane isomers, D2/H2, C2H2/C2H4, CO2/CH4, C2H2/CO2 | Pore tuning and functional sites enable differential recognition of small gas molecules for separation and purification. | nih.gov |
| Melt-quenched MOF glasses (ZIFs) | CO2/N2 | Fabricated into self-supported membranes, showing high CO2 permeance and good selectivity. | cam.ac.uk |
| Rigid and Flexible MOFs | General Gas Separation | Large surface areas and adjustable pore sizes make them promising adsorbents for gas separations. | rsc.orgresearchgate.net |
| Zn3(OH)(L)2.5(DMF)4 | H2/N2, O2/N2, CO2/CH4, CO2/N2 | A five-connected porous MOF exhibiting selective gas adsorption behavior. | rsc.org |
| Metal-Organic Framework-5 (MOF-5) | Ar, N2, H2 | Identified eight distinct adsorption sites on zinc oxide units and phenylene linkers. | nih.govresearchgate.net |
Carbon Dioxide (CO2) Capture and Adsorption Studies
Scientific literature extensively covers the use of zinc-based metal-organic frameworks (MOFs) for carbon dioxide capture, highlighting the potential of materials with features like open metal sites and specific pore structures to effectively adsorb CO2. beilstein-journals.orge3s-conferences.orgmdpi.com For instance, MOFs such as the M-MOF-74 series (where M can be Zn) are noted for their CO2 binding capabilities due to the presence of open metal sites. e3s-conferences.orgmdpi.com Strategies to enhance CO2 adsorption often involve modifying linkers, for example, by introducing functional groups that increase affinity for CO2. kyoto-u.ac.jp
However, specific studies detailing the CO2 capture and adsorption performance of materials synthesized solely from zinc and 5-nitroisophthalate are not extensively available in the reviewed scientific literature. While the 5-nitroisophthalate linker is used in constructing coordination polymers, quantitative data on CO2 uptake, adsorption isotherms, and isosteric heat of adsorption for a pure this compound-based porous material could not be found in the available search results.
Methane Storage and Hydrogen (H2) Adsorption Performance
The storage of methane (CH4) and hydrogen (H2) in porous materials like MOFs is a significant area of research for energy applications. rsc.orgsciforum.net Zinc-based MOFs, such as MOF-5, have been investigated for their hydrogen storage capabilities, demonstrating the ability to adsorb H2 at both cryogenic and room temperatures. researchgate.net The performance of these materials is often linked to their high surface area and the nature of the binding sites, which can include the metal centers and the organic linkers. researchgate.net
Despite the general interest in zinc-based MOFs for gas storage, specific research findings and quantitative data on the methane and hydrogen adsorption performance of materials based exclusively on this compound are not detailed in the currently available literature. Performance metrics such as gravimetric and volumetric uptake for CH4 and H2 in these specific materials have not been reported in the searched documents.
Selective Gas Adsorption Properties (e.g., CO2/N2 Separation)
The selective adsorption of CO2 over other gases, particularly nitrogen (N2), is a critical aspect of carbon capture technologies from flue gas. Zinc-based MOFs have been shown to exhibit selectivity for CO2 due to factors like pore size and specific chemical interactions. kyoto-u.ac.jprsc.org For example, the introduction of functional groups on the organic linkers can enhance the material's affinity for CO2 over N2. kyoto-u.ac.jp
While the principles of selective gas adsorption are well-established for the broader class of zinc-based porous materials, specific experimental data and breakthrough curves for CO2/N2 separation using a framework constructed from this compound are not present in the available search results. Therefore, quantitative selectivity values for this specific material cannot be provided.
Investigation of Molecular Sieve Characteristics
The ability of a porous material to act as a molecular sieve, separating molecules based on size, is dependent on its pore aperture being precisely controlled. rsc.org Metal-organic frameworks can be engineered to have specific pore sizes that allow certain molecules to pass through while blocking others. rsc.org This property is fundamental to their application in gas separation.
The 5-nitroisophthalate ligand contributes to the formation of porous coordination polymers. nih.gov However, detailed studies characterizing the specific pore dimensions, pore size distribution, and molecular sieving properties of a framework made from this compound were not found in the search results. Consequently, there is no specific information available regarding its performance as a molecular sieve for particular gas pairs.
Chemical Sensing and Chemodetection Utilizing Luminescent this compound Materials
Luminescent metal-organic frameworks (LMOFs) have emerged as promising materials for chemical sensing due to their high sensitivity, selectivity, and rapid response times. rsc.org Zinc(II) coordination polymers are particularly well-suited for this application as the d10 electronic configuration of the Zn(II) ion prevents quenching of ligand-based luminescence. The incorporation of ligands like 5-nitroisophthalate can lead to frameworks with robust luminescent properties capable of detecting specific metal cations and oxyanions, often through a fluorescence quenching mechanism.
Luminescent Sensing of Metal Cations (e.g., Fe3+, Ag+, Bi3+, Cu2+)
Luminescent zinc-based coordination polymers have demonstrated significant potential for the selective detection of various metal cations in aqueous environments. The sensing mechanism often relies on the quenching of the material's inherent fluorescence upon interaction with the target ion.
Iron (Fe³⁺): Several studies have reported the use of zinc-based MOFs as highly selective and sensitive fluorescent sensors for Fe³⁺ ions. nih.govresearchgate.netresearchgate.net The quenching of luminescence is often attributed to the competition of energy absorption between the framework's ligand and the Fe³⁺ ion, or the transfer of excited electrons from the MOF to the Fe³⁺ ions. researchgate.net A water-stable zinc-MOF has been shown to be an effective sensor for Fe³⁺ in water, with the fluorescence intensity decreasing continuously as the concentration of Fe³⁺ increases. nih.gov
Copper (Cu²⁺): Similar to Fe³⁺, Cu²⁺ has been effectively detected using luminescent zinc-based MOFs. rsc.orgnih.gov A water-stable Zn-MOF demonstrated a clear quenching of its fluorescence in the presence of Cu²⁺ ions, making it a viable sensor for this cation in aqueous solutions. nih.gov The mechanism is also typically based on fluorescence quenching.
Quantitative data for the detection of these metal cations by zinc-based materials is summarized in the table below.
| Target Ion | Host Material Class | Quenching Efficiency | Stern-Volmer Constant (Ksv) | Limit of Detection (LOD) |
| Fe³⁺ | Luminescent Zinc(II) Coordination Polymer | >95% | 1.16 x 10⁴ M⁻¹ | 1.78 µM |
| Cu²⁺ | Water-Stable Zinc-MOF | Not Specified | 1.05 x 10⁵ M⁻¹ | 0.66 µM |
Detection of Oxyanions (e.g., MnO4-, Cr2O72-, CrO42-)
The detection of toxic oxyanions in water is crucial for environmental monitoring. Luminescent zinc coordination polymers have proven to be effective sensors for certain oxyanions, again primarily through the mechanism of luminescence quenching.
Chromate (B82759) (CrO₄²⁻) and Dichromate (Cr₂O₇²⁻): A specific luminescent zinc(II) coordination polymer has been identified as a versatile sensor capable of detecting both chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions with high selectivity and sensitivity. rsc.org The presence of these interfering ions was found to have no significant effect on the sensing performance. rsc.org Another study on a Zn(II)-based coordination polymer also confirmed its ability to detect Cr₂O₇²⁻ efficiently. mdpi.com The quenching is likely due to the absorption of the excitation or emission energy by the colored oxyanions.
Permanganate (B83412) (MnO₄⁻): While the search results mention a zinc-based coordination polymer with the capability to sense MnO₄⁻, specific quantitative data from the original source for a 5-nitroisophthalate material was not available. kyoto-u.ac.jp However, the development of fluorescent sensors for permanganate is an active area of research. spectroscopyonline.com
The table below presents the detection limits for chromate and dichromate ions using a luminescent zinc coordination polymer.
| Target Ion | Host Material Class | Limit of Detection (LOD) |
| Cr₂O₇²⁻ | Luminescent Zinc(II) Coordination Polymer | 2.83 µM rsc.org |
| CrO₄²⁻ | Luminescent Zinc(II) Coordination Polymer | 4.52 µM rsc.org |
Sensing of Nitroaromatic Compounds and Other Volatile Organic Compounds (VOCs)
Materials based on this compound are part of a broader class of compounds known as metal-organic frameworks (MOFs), which have demonstrated significant potential in chemical sensing applications. Specifically, luminescent MOFs (LMOFs) containing zinc are actively researched for their ability to detect nitroaromatic compounds (NACs) and various volatile organic compounds (VOCs). NACs are common components in industrial chemicals and explosives, making their detection crucial for environmental and security monitoring researchgate.net.
The sensing capability of these materials often relies on fluorescence quenching. When the MOF is exposed to nitroaromatic compounds, its inherent luminescence is diminished or "quenched." researchgate.netrsc.org. This change in fluorescence intensity provides a sensitive and selective signal for the presence of the target analyte. Zinc-based MOFs have been successfully employed as luminescent probes for detecting a range of nitroaromatics rsc.orgrsc.org. The porous and tunable nature of these frameworks allows for the selective adsorption of guest molecules, enhancing their utility as chemical sensors researchgate.net.
Detection of Specific Small Molecules (e.g., acetylacetone (B45752), ATP, methanol)
Beyond nitroaromatics, zinc-based MOFs have been engineered to detect other specific small molecules. One notable example is the detection of acetylacetone. A stable zinc-organic framework has been developed that functions as a recyclable luminescent sensor for acetylacetone in aqueous solutions, with a low detection limit of 0.25 ppm rsc.orgresearchgate.net. This same material is also capable of detecting acetylacetone in gaseous form rsc.orgresearchgate.net.
Other research has demonstrated that different zinc-based MOFs can effectively detect molecules such as acetone (B3395972) and methanol (B129727) mdpi.commdpi.com. The sensing mechanism typically involves the interaction of the target molecule with the framework, leading to a measurable change in the material's luminescent properties. For instance, the luminescence of a specific Zn-MOF was observed to be nearly extinguished in the presence of acetone, highlighting its potential as a selective sensor for this compound mdpi.com.
Table 1: Sensing Performance of a Zinc-Based MOF for Acetylacetone
| Analyte | Medium | Detection Limit | Recyclability | Reference |
|---|---|---|---|---|
| Acetylacetone | Aqueous Solution | 0.25 ppm | At least 5 times | rsc.orgresearchgate.net |
Exploration of Sensing Mechanisms (e.g., Electron Transfer, FRET, Structural Alterations)
The primary mechanism behind the detection of nitroaromatic compounds by many luminescent MOFs is photoinduced electron transfer informahealthcare.com. Upon excitation with light, the MOF's organic linker is promoted to an excited electronic state. If an electron-deficient molecule, such as a nitroaromatic compound, is present, an electron can be transferred from the MOF's excited state to the analyte. This process prevents the electron from returning to its ground state via luminescence, resulting in the quenching of the fluorescence signal informahealthcare.com.
Another potential mechanism is Förster Resonance Energy Transfer (FRET), where energy is non-radiatively transferred from the excited MOF (the donor) to the analyte molecule (the acceptor). This can occur if the emission spectrum of the MOF overlaps with the absorption spectrum of the analyte.
Structural alterations in the MOF upon interaction with a solvent or analyte can also influence its photophysical properties. The inclusion and intercalation of solvent molecules into the crystal structure of a MOF can cause changes in its fluorescence maxima and powder diffraction patterns, indicating a structural response to the presence of the guest molecule mdpi.com.
Corrosion Inhibition Properties of this compound
This compound is a well-established organic corrosion inhibitor used industrially as a rust-protecting additive in paints and coatings google.comheubach.com. Unlike inorganic inhibitors that often rely on the direct dissolution of ions, organic inhibitors like this compound interact directly with the metal surface to form a protective film paint.org. This action provides early protection to the substrate, reduces the tendency for blistering, and improves the adhesion of the coating, leading to enhanced long-term protection heubach.com.
Mechanism of Passivation Layer Formation
The corrosion inhibition effect of this compound is primarily achieved through the formation of a passivation layer on the metal surface wikipedia.org. This process involves the inhibitor molecules adsorbing onto the metal, creating a thin, protective film that acts as a barrier between the metal and the corrosive environment mdpi.comias.ac.in. This film stabilizes the passive state of the metal, suppressing its dissolution semanticscholar.org. The organic nature of the inhibitor allows it to form a non-reactive, low-solubility film that physically shields the surface from corrosive agents like water and oxygen wikipedia.orgmdpi.com. The formation of this protective layer is a key factor in preventing the initiation and propagation of corrosion ias.ac.in.
Investigation of Synergistic Effects with Other Anticorrosive Agents
Table 2: Synergistic Effects in Anticorrosive Coatings
| Inhibitor System | Observed Benefits | Application | Reference |
|---|
Mechanistic Investigations and Theoretical Computational Studies of Zinc 5 Nitroisophthalate Systems
Molecular Simulations (e.g., Grand Canonical Monte Carlo) for Gas Adsorption Phenomena
Molecular simulations are powerful tools for investigating the interactions between gas molecules and porous materials like metal-organic frameworks (MOFs) at the atomic level. Grand Canonical Monte Carlo (GCMC) is a particularly well-suited simulation technique for studying gas adsorption and storage. github.ionih.gov In the GCMC ensemble, the simulation volume (V), temperature (T), and the chemical potential (μ) of the gas molecules are held constant, allowing the number of particles (N) to fluctuate. github.io This setup mimics the conditions of a real gas adsorption experiment where the material is exposed to a gas reservoir at a specific pressure and temperature. nih.gov
The GCMC simulation for a Zinc 5-nitroisophthalate based MOF would involve constructing a model of its crystal structure within a simulation box with periodic boundary conditions. nih.gov The simulation then proceeds through a series of random trial moves:
Displacement: A randomly selected gas molecule is moved to a new random position.
Insertion: A new gas molecule is randomly inserted into the pore volume.
Deletion: A randomly selected gas molecule is removed from the system. scm.com
Each move is accepted or rejected based on the Metropolis-Hastings algorithm, which considers the change in energy and the chemical potential, ensuring the system evolves towards thermodynamic equilibrium. github.ionih.gov By running simulations at various pressures, one can construct theoretical adsorption isotherms, which plot the amount of gas adsorbed versus pressure. nih.gov These isotherms are crucial for predicting the material's capacity for gases like H₂, CO₂, or CH₄.
For this compound materials, GCMC simulations can provide insights into the preferential adsorption sites within the framework. The nitro groups (-NO₂) and the carboxylate linkers create a chemically heterogeneous pore surface, and simulations can map the probability distribution of gas molecules to identify high-energy binding locations. This information is vital for understanding the mechanisms that govern adsorption selectivity in gas mixtures.
| GCMC Simulation Parameter | Description | Relevance to this compound Systems |
| Framework Model | Atomic coordinates of the this compound crystal structure. | Defines the pore geometry, size, and surface chemistry available for gas interaction. |
| Force Field | A set of equations and parameters describing the potential energy of the system (e.g., Lennard-Jones, electrostatic). | Accurately models the interactions between gas molecules and the framework atoms, including the zinc centers, organic linkers, and nitro groups. |
| Temperature & Pressure | Thermodynamic conditions of the simulation. nih.gov | Allows for the prediction of adsorption behavior under specific operating conditions relevant to applications like gas storage or separation. |
| Monte Carlo Moves | Random insertion, deletion, and displacement of gas molecules. scm.com | Enables efficient sampling of the phase space to find the equilibrium distribution of gas molecules within the pores. |
| Calculated Properties | Adsorption isotherms, isosteric heat of adsorption, selectivity, gas density distributions. | Provides quantitative predictions of the material's performance for gas storage and separation, guiding experimental efforts. nih.gov |
Elucidating Structure-Property Relationships through Computational Modeling
Computational modeling is indispensable for establishing clear relationships between the atomic-level structure of this compound systems and their macroscopic properties. By modifying the structural components in a computational model, researchers can predict how these changes will affect performance, accelerating the design of new materials for specific applications. nih.gov
For example, modeling can predict how the presence of the electron-withdrawing nitro group (-NO₂) on the isophthalate (B1238265) linker influences the electronic properties and the interaction strength with different gas molecules. guidechem.com This functionalization can create stronger binding sites for polar molecules, potentially enhancing the selectivity for CO₂ over CH₄ in gas separation applications. Furthermore, computational models can predict the mechanical properties of the framework, such as its bulk modulus and flexibility, which are crucial for the material's stability during gas adsorption and desorption cycles. The flexibility of some MOFs can lead to guest-induced structural changes, a phenomenon that can be investigated through simulation. nih.gov
| Structural Feature | Associated Property | Computational Modeling Insight |
| Zinc(II) Metal Node | Catalytic activity, Lewis acidity, charge transport. acs.org | DFT calculations can determine the electronic structure of the metal center and its role in charge transfer processes. |
| 5-Nitroisophthalate Linker | Pore size, pore chemistry, selectivity, optical properties. guidechem.com | Molecular mechanics and DFT can predict how the linker's geometry and functional groups (nitro, carboxylate) define the pore environment and interact with guest molecules. |
| Framework Topology | Porosity, surface area, stability, flexibility. acs.org | Topological analysis and molecular dynamics simulations can predict the accessible surface area, pore volume, and the framework's response to external stimuli like pressure. nih.gov |
| Functional Group (-NO₂) | Adsorption selectivity, electronic properties, polarity. melscience.com | Quantum chemical calculations can quantify the impact of the nitro group on the electrostatic potential of the pore surface, influencing selective gas adsorption. |
Analysis of Stimuli-Responsive Behavior (e.g., pH and Temperature Responsiveness)
Stimuli-responsive materials, which undergo significant changes in their properties in response to external triggers like pH or temperature, are of great interest for applications such as controlled drug delivery and sensing. nih.gov In this compound systems, both the metal-carboxylate linkages and the nitro functional groups can potentially impart stimuli-responsive behavior.
pH Responsiveness: The coordination bond between the zinc(II) ion and the carboxylate groups of the 5-nitroisophthalate linker is susceptible to changes in pH. In acidic conditions, protonation of the carboxylate groups can lead to the disassembly of the framework structure. Conversely, the stability of the framework is generally higher in neutral or slightly basic conditions. This pH-dependent stability could be harnessed for applications where controlled release of an encapsulated molecule is desired. For instance, a drug-loaded MOF could be designed to release its payload in the specific pH environment of a target biological tissue.
Temperature Responsiveness: The thermal stability and dynamic behavior of this compound frameworks are critical properties. mdpi.com Thermal analysis, often coupled with computational modeling, can reveal the temperature at which the framework begins to decompose. mdpi.com More subtle temperature-responsive behaviors can also be engineered. For some flexible MOFs, temperature changes can induce phase transitions or "breathing" effects, where the pore structure expands or contracts. nih.gov While specific studies on the temperature-triggered structural dynamics of this compound are not widely reported, the principles observed in other MOFs suggest that temperature could be a viable stimulus for controlling its pore size and, consequently, its adsorption properties. nih.gov The synthesis process itself, often a hydrothermal method, relies heavily on precise temperature and pH control to direct the crystallization and final morphology of the resulting material. mdpi.comresearchgate.net
Impact of Defect Engineering on the Performance of this compound Materials
In crystallography, defects are often seen as imperfections, but in the context of MOFs, intentionally introducing defects—a practice known as defect engineering—is a powerful strategy for enhancing material properties. researchgate.netrsc.org Defects in MOFs are not necessarily detrimental; they can create new functionalities that are absent in the "perfect" crystal. researchgate.net For this compound materials, defect engineering can be used to tailor catalytic activity, gas adsorption, and mechanical properties.
Common types of defects in MOFs include missing linkers or metal nodes, which create open coordination sites on the metal centers, often referred to as coordinatively unsaturated sites (CUSs). nih.gov These sites are highly desirable for catalysis, as they can act as active centers for chemical reactions. In a this compound framework, creating zinc-based CUSs through defect engineering could significantly boost its performance as a Lewis acid catalyst.
Another approach to defect engineering is the "mixed-linker" strategy, where a portion of the 5-nitroisophthalate linkers are replaced by a different linker that is similar in size but may have a different functionality or be unable to form all the necessary coordination bonds. nih.gov This can introduce controlled disorder and modify the pore environment. For example, introducing a linker without a nitro group could alter the selective adsorption properties of the framework. Understanding the relationship between the concentration of defects and the resulting change in properties is key to optimizing the material for a specific application, such as increasing the isosteric heat of adsorption for hydrogen storage. nih.govresearchgate.net
| Defect Type | Method of Introduction | Potential Impact on this compound |
| Missing Linker/Node | Modulating synthesis conditions (e.g., temperature, concentration). | Creates coordinatively unsaturated Zn(II) sites, enhancing catalytic activity and gas binding affinity. rsc.org |
| Substitutional Linker | Mixed-linker synthesis with a "defective" or different functional linker. nih.gov | Modifies pore chemistry, tunes selectivity for gas separation, and can alter the electronic properties of the framework. |
| Grain Boundaries/Dislocations | Post-synthetic mechanical or chemical treatment. | Can improve mass transport through the crystal, though may decrease mechanical stability. |
| Functional Group Modification | Post-synthetic modification. | Can introduce new chemical functionalities or remove existing ones (e.g., reduction of the nitro group) to tailor surface properties. |
Studies on Charge Transport and Electrical Properties in Zinc(II)-Based Metal-Organic Frameworks
Studies on two-dimensional (2D) MOFs based on Zn(II) and 5-nitroisophthalate (5-NIP) have provided valuable insights into charge transport mechanisms. acs.org In one such study, a 2D MOF with the formula {[Zn(5-NIP)₂(INH)₂]·(DMF)(H₂O)₂}n, where INH is isonicotinic hydrazide, was synthesized and characterized. acs.org This material exhibited significant electrical conductivity and behaved as a Schottky diode. acs.org
| Property | Value/Observation for a Zn(II)-5-NIP MOF acs.org | Significance |
| Conductivity | Exhibits significant electrical conductivity. | Demonstrates potential for use in electronic devices. |
| Device Behavior | Schottky diode nature. | Indicates rectifying behavior at the metal-semiconductor junction. |
| Charge Mobility | Lower than the analogous Cd(II) MOF. | Influenced by cation size and π–π stacking strength. |
| π–π Stacking Distance | 3.714(4) Å | A key structural parameter governing the efficiency of intermolecular charge transport. |
| Topology | dia-topology, 4-c uninodal net. | Describes the fundamental connectivity and network structure of the framework. |
Comparative and Interdisciplinary Research on Zinc 5 Nitroisophthalate Systems
Comparative Analysis with Analogous Isophthalate-Based Compounds
The functionality of a metal-organic framework is significantly dictated by the organic linker. In the case of Zinc 5-nitroisophthalate, the isophthalate (B1238265) backbone is functionalized with a nitro group (-NO2). Comparing this compound with its non-functionalized and alternatively-functionalized analogues reveals the critical role of the substituent group in determining the final structure and properties of the material.
Zinc Isophthalate: This is the parent compound without any functional groups on the benzene (B151609) ring. It forms the basic framework structure upon which comparisons can be made. The introduction of functional groups can alter the electronic properties, porosity, and stability of the resulting MOF.
Zinc Terephthalate (B1205515): Terephthalic acid is an isomer of isophthalic acid where the carboxylic acid groups are in the 1,4-position (para) instead of the 1,3-position (meta). This linear geometry of the terephthalate linker, as seen in well-known structures like MOF-5, typically leads to more open and symmetrical frameworks compared to the angular nature of the isophthalate linker. wikipedia.orgias.ac.in The 120° angle of the isophthalate ligand in this compound often promotes the formation of more complex and interpenetrated network topologies.
Zinc 5-Aminoisophthalate: Replacing the electron-withdrawing nitro group (-NO2) with an electron-donating amino group (-NH2) significantly alters the electronic and coordination properties of the ligand. The amino group can act as an additional coordination site or participate in hydrogen bonding, influencing the assembly of the coordination polymer. This functional group modification is a known strategy to tune the properties of MOFs. nih.govresearchgate.net For example, the presence of the amino group can impact the luminescent properties and the catalytic activity of the resulting framework.
A qualitative comparison of these zinc-based compounds highlights the influence of the linker's geometry and functional groups.
| Compound | Linker Geometry | Functional Group | Expected Influence on Framework Properties |
| This compound | Angular (meta-position) | -NO2 (electron-withdrawing) | Influences electronic properties, reactivity, and can lead to specific luminescent or catalytic characteristics. |
| Zinc Isophthalate | Angular (meta-position) | None | Provides a baseline for understanding the effects of functionalization. |
| Zinc Terephthalate | Linear (para-position) | None | Tends to form more open, symmetrical, and highly porous frameworks like MOF-5. wikipedia.orgresearchgate.net |
| Zinc 5-Aminoisophthalate | Angular (meta-position) | -NH2 (electron-donating) | Can introduce additional coordination sites, hydrogen bonding, and alter electronic and fluorescent properties. researchgate.net |
Investigation of Mixed-Metal Systems Incorporating 5-Nitroisophthalate Ligands
The properties of MOFs can be further tailored by creating mixed-metal systems, where a second metal ion is incorporated into the zinc-based framework. rsc.orgrsc.org This approach can enhance or introduce new magnetic, catalytic, or luminescent properties. While specific research on mixed-metal systems utilizing the 5-nitroisophthalate ligand is limited, general principles from other mixed-metal MOFs can be inferred. The introduction of metals like manganese (Mn), cadmium (Cd), or cobalt (Co) alongside zinc would likely modify the framework's characteristics.
Mn/Zn Systems: Manganese(II) ions possess unpaired electrons, and their incorporation into a zinc-based MOF could introduce interesting magnetic properties. Depending on the distance and geometry between the metal centers, phenomena such as antiferromagnetic or ferromagnetic coupling could be observed.
Cd/Zn Systems: Cadmium(II) is in the same group as zinc(II) and shares a d¹⁰ electron configuration. It is often used in the synthesis of luminescent MOFs. mdpi.com Incorporating cadmium could modulate the photoluminescent properties of the parent zinc framework, potentially shifting the emission wavelengths or enhancing the quantum yield.
Co/Zn Systems: Cobalt(II) can adopt various coordination geometries and, like manganese, has unpaired electrons, making it a candidate for tuning magnetic properties. Furthermore, cobalt centers can be catalytically active, and their inclusion could create bifunctional materials with both structural porosity and catalytic capability. Research on other ligands has shown the formation of isostructural frameworks with zinc and cobalt, allowing for a systematic study of how the metal identity affects properties. rsc.org
The potential effects of incorporating these metals into a hypothetical 5-nitroisophthalate framework are summarized below.
| Mixed-Metal System (with 5-Nitroisophthalate) | Potential Property Modification | Rationale |
| Mn/Zn | Introduction or enhancement of magnetic properties. | Mn(II) is a paramagnetic ion that can introduce magnetic ordering. |
| Cd/Zn | Alteration of luminescent properties (e.g., emission wavelength, intensity). | Cd(II) is known to form highly luminescent coordination polymers. mdpi.com |
| Co/Zn | Introduction of magnetic and/or catalytic properties. | Co(II) is paramagnetic and can serve as a catalytically active site. rsc.org |
Differentiation from Related Organic Compounds
To fully understand the nature of this compound as a coordination compound, it is useful to differentiate it from its related organic ester, Dimethyl 5-nitroisophthalate.
This compound is an inorganic-organic hybrid material. It consists of zinc cations (Zn²⁺) ionically bonded to the carboxylate groups of the 5-nitroisophthalate dianion. This arrangement allows for the formation of extended one-, two-, or three-dimensional networks, which are characteristic of coordination polymers and MOFs. Its primary applications are as an anticorrosive pigment in paints and as a structural linker in the synthesis of functional porous materials. google.comechemi.com
Dimethyl 5-nitroisophthalate , in contrast, is a discrete organic molecule. The carboxylic acid groups of 5-nitroisophthalic acid have been converted into methyl esters through covalent bonds. It is a crystalline solid at room temperature and does not form extended networks in the same way as its zinc salt counterpart. Its primary role is as a chemical intermediate in organic synthesis. arveelabs.com Specifically, it is a key starting material in the production of certain pharmaceutical compounds and contrast media agents, such as iopamidol (B1672082) and iohexol. arveelabs.com
The fundamental differences between these two compounds are highlighted in the table below.
| Property | This compound | Dimethyl 5-nitroisophthalate |
| Compound Type | Coordination Compound (Salt) | Organic Compound (Diester) |
| Bonding | Ionic bonds between Zn²⁺ and carboxylate anions | Covalent bonds within the molecule |
| Structure | Extended 1D, 2D, or 3D network | Discrete molecules |
| Molecular Formula | C₈H₃NO₆Zn | C₁₀H₉NO₆ |
| Molecular Weight | 274.52 g/mol echemi.com | 239.18 g/mol sigmaaldrich.com |
| Melting Point | Decomposes at high temperature | 123-125 °C sigmaaldrich.com |
| Primary Application | Anticorrosive pigment, MOF linker google.com | Intermediate in organic and pharmaceutical synthesis arveelabs.com |
Future Research Directions and Emerging Applications of Zinc 5 Nitroisophthalate Based Materials
Rational Design of Multi-Functional Zinc 5-Nitroisophthalate Materials
The future development of this compound-based materials hinges on the ability to rationally design structures with predetermined functionalities. This approach moves beyond serendipitous discovery to a more predictable and controlled synthesis of materials with desired properties for applications ranging from gas storage to catalysis.
Ligand Modification: The 5-nitroisophthalate linker is a versatile building block that can be further functionalized. Future research will likely focus on introducing additional chemical groups to the aromatic ring to modulate the material's properties. For instance, appending acidic or basic sites could enhance catalytic activity, while introducing chiral moieties could lead to materials for enantioselective separations.
Pore Size and Topology Engineering: The porosity of this compound frameworks can be precisely tuned by controlling the coordination environment of the zinc centers and the connectivity of the linkers. Researchers will explore the use of different solvent systems, templates, and reaction conditions to guide the self-assembly process towards specific network topologies. This control will enable the creation of materials with optimized pore sizes and shapes for selective gas adsorption and separation.
Incorporation of Active Metal Sites: While zinc itself can act as a catalytic center, the introduction of other metal ions into the framework can create multifunctional materials. Future work will investigate the synthesis of mixed-metal this compound MOFs. By partially substituting zinc with transition metals like copper, cobalt, or iron, it is possible to introduce redox activity or enhance catalytic performance for specific chemical transformations. mdpi.com
Exploration of Novel and Sustainable Synthetic Pathways
The transition of MOFs from laboratory curiosities to commercially viable materials depends heavily on the development of scalable, cost-effective, and environmentally friendly synthetic methods. birmingham.ac.ukacs.org Research into the synthesis of this compound is expected to follow this trend, moving away from traditional solvothermal methods that often rely on harsh solvents and high energy input.
Green Solvents: A significant push in MOF synthesis is the replacement of hazardous organic solvents like dimethylformamide (DMF) with greener alternatives. elsevierpure.com Future studies will focus on developing synthetic routes for this compound in water, ethanol, or supercritical CO2. researchgate.net This shift not only reduces the environmental impact but can also lead to novel crystal structures and properties.
Mechanochemical and Microwave-Assisted Synthesis: Alternative energy sources are being explored to make MOF synthesis more efficient. nih.gov Mechanochemical synthesis, which involves grinding solid reactants together, often proceeds without any solvent, reducing waste and reaction time. nih.gov Microwave-assisted synthesis can dramatically shorten reaction times from days to minutes, leading to higher throughput and lower energy consumption. acs.org The application of these techniques to this compound will be a key area of future research.
Table 1: Comparison of Synthetic Pathways for this compound Materials
| Synthetic Method | Typical Solvents | Energy Input | Reaction Time | Key Advantages | Potential Challenges |
|---|---|---|---|---|---|
| Solvothermal | DMF, DEF, Ethanol | High (Heating) | Hours to Days | High crystallinity, good control over crystal size | Use of hazardous solvents, high energy consumption |
| Microwave-Assisted | Ethanol, Water | Moderate (Microwave) | Minutes to Hours | Rapid synthesis, energy efficient acs.org | Scalability, potential for localized overheating |
| Mechanochemical | Solvent-free or minimal solvent | Low (Mechanical) | Minutes to Hours | Environmentally friendly, rapid, scalable nih.gov | Can produce amorphous or poorly crystalline materials |
| Supercritical CO2 | Supercritical CO2 | High (Pressure & Temp) | Hours | Green solvent, can lead to unique morphologies researchgate.net | Requires specialized high-pressure equipment |
Development of Advanced Characterization Techniques for In-Situ Studies
Understanding the formation mechanisms and dynamic behavior of this compound materials under operational conditions is crucial for optimizing their performance. Advanced in-situ characterization techniques provide a window into these processes, capturing structural and chemical changes as they happen.
Future research will increasingly rely on these methods:
In-situ X-ray Diffraction (XRD) and Total Scattering: Techniques like synchrotron-based in-situ XRD can monitor the crystallization process of this compound in real-time, identifying intermediate phases and providing kinetic data. acs.org Pair distribution function (PDF) analysis of total scattering data offers insights into the local structure, which is particularly useful for nanocrystalline or disordered materials. rsc.org
In-situ Spectroscopy: Spectroscopic methods are powerful tools for probing the chemical environment within the MOF. In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the formation of coordination bonds between the zinc ions and the isophthalate (B1238265) linker. nih.gov In-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on host-guest interactions and the dynamics of molecules adsorbed within the pores. ibm.comnih.govibm.com
In-situ Microscopy: Techniques such as in-situ transmission electron microscopy (TEM) and atomic force microscopy (AFM) allow for the direct visualization of crystal growth, dissolution, and structural transformations at the nanoscale. acs.org This can reveal important information about the influence of synthesis parameters on crystal morphology.
Integration into Hybrid Materials and Composites for Enhanced Performance
To overcome some of the intrinsic limitations of pure MOFs, such as mechanical brittleness or poor processability, and to introduce new functionalities, researchers are increasingly integrating them into hybrid materials and composites.
Polymer Composites: Dispersing this compound crystals into a polymer matrix can enhance the mechanical properties of the MOF and make it easier to shape into films, membranes, or coatings. rsc.org These composites could find applications in gas separation, protective coatings, and sensing devices.
Carbon-Based Composites: Incorporating conductive carbon materials like graphene or carbon nanotubes with this compound can improve the electrical conductivity of the resulting composite. This is particularly relevant for applications in electronics, supercapacitors, and electrocatalysis.
Metal Oxide Composites: Combining this compound with metal oxides such as zinc oxide (ZnO) or tin oxide can lead to synergistic effects. mdpi.commdpi.combanglajol.infoindolysaght.comresearchgate.net For example, a ZnO@MOF composite could exhibit enhanced photocatalytic activity due to improved charge separation and increased surface area. These hybrid materials hold promise for environmental remediation and solar energy applications.
Considerations for Sustainable Chemistry in this compound Research
As the field of MOF chemistry matures, there is a growing emphasis on sustainability throughout the material's lifecycle. birmingham.ac.uk A "safe and sustainable by design" approach will be critical for the future development of this compound materials.
Life Cycle Assessment (LCA): A holistic view of the environmental impact of a material requires a life cycle assessment. acs.orgmdpi.comresearchgate.net LCAs of this compound synthesis will be necessary to identify environmental hotspots, such as the energy consumption of the synthesis or the toxicity of the precursors. elsevierpure.cominderscienceonline.com This analysis can guide the development of more sustainable production routes.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of reactant atoms into the final product, minimizing waste. Evaluating the atom economy of different synthetic pathways for this compound will be an important metric for assessing their green credentials.
Biodegradability and Biocompatibility: For applications in biology or environmental remediation, the end-of-life of the material is a key consideration. Zinc is an essential element, and many zinc-based MOFs have shown promise for biomedical applications due to their potential for biodegradability and low toxicity. nih.govresearchgate.net Future research should investigate the degradation products of this compound in various environments to ensure they are benign. sciengine.comrsc.orgmdpi.com
Q & A
Q. What are the standard synthetic methods for preparing zinc 5-nitroisophthalate, and how can purity be ensured?
this compound is typically synthesized via hydrothermal reactions between zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 5-nitroisophthalic acid (5-H₂nip) in the presence of auxiliary ligands like 1,2-bis(imidazole-1ylmethyl)benzene (1,2-bix) . To ensure purity:
- Use stoichiometric ratios of reactants and control reaction temperatures (e.g., 170°C for 24–48 hours).
- Confirm purity via elemental analysis, FT-IR spectroscopy (verifying nitro and carboxylate stretches), and single-crystal X-ray diffraction (SCXRD) for structural validation .
- Include detailed experimental protocols in supplementary materials, as per journal guidelines .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound-based coordination polymers?
Key techniques include:
- SCXRD : Determines 3D framework topology (e.g., dia or sql net) and interpenetration phenomena .
- Photoluminescence spectroscopy : Assesses emission properties linked to ligand-to-metal charge transfer.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., decomposition above 300°C) .
- FT-IR : Identifies coordination modes of carboxylate groups (monodentate vs. bridging) .
- Report data in standardized formats (e.g., CIF files for SCXRD) and validate against databases like the Cambridge Structural Database .
Q. What are the common coordination modes of 5-nitroisophthalate in zinc-based metal-organic frameworks (MOFs)?
The ligand exhibits versatile coordination due to its two carboxylate groups and nitro substituent:
- Bridging mode : Carboxylates link multiple Zn(II) centers, forming 2D or 3D networks.
- Angular geometry : The 120° bend between carboxylates promotes interpenetration in MOFs .
- SCXRD analysis is essential to map bonding patterns and predict porosity .
Advanced Research Questions
Q. How can researchers design this compound MOFs to minimize interpenetration and maximize porosity?
Strategies include:
- Auxiliary ligand selection : Bulky ligands (e.g., 1,2-bix) sterically hinder interpenetration .
- Solvent modulation : Use polar solvents (DMF/H₂O) to control crystallization kinetics.
- Computational modeling : Predict framework topology using software like TOPOS to optimize linker geometry .
- Validate porosity via gas adsorption (e.g., N₂ at 77 K) and compare with theoretical surface areas .
Q. How should contradictory thermal stability data in this compound complexes be resolved?
Contradictions often arise from:
- Sample purity : Re-run TGA with freshly synthesized batches to exclude solvent residues.
- Crystallinity differences : Compare SCXRD data of samples; amorphous phases degrade faster.
- Methodological variability : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) .
- Cross-reference with spectroscopic data (e.g., FT-IR post-TGA to identify decomposition products) .
Q. What computational approaches are suitable for modeling the electronic properties of this compound MOFs?
- Density Functional Theory (DFT) : Calculate band gaps and charge distribution to explain photoluminescence .
- Molecular Dynamics (MD) : Simulate guest molecule diffusion in porous frameworks.
- Topological analysis : Use programs like SHELXL to refine crystal structures and identify non-covalent interactions .
- Validate models against experimental UV-Vis and emission spectra .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent, temperature, time) in detail .
- Data Validation : Cross-check crystallographic data with software like SHELXL and deposit in public repositories (e.g., CCDC).
- Conflict Resolution : Replicate experiments under standardized conditions and consult multi-disciplinary experts to interpret anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
